

# Analytical Standards for N-Nitrosopropranolol Impurity Testing: Application Notes and Protocols

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## Compound of Interest

Compound Name: *N-Nitrosopropranolol*

CAS No.: 84418-35-9

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This document provides detailed application notes and protocols for the analytical testing of **N-Nitrosopropranolol**, a nitrosamine impurity of concern in propranolol drug substances and products. The methodologies outlined are based on current regulatory expectations and established scientific practices for the detection and quantification of this potentially mutagenic impurity.

## Introduction

**N-Nitrosopropranolol** is a nitrosamine drug substance-related impurity (NDSRI) that can form during the manufacturing process or storage of propranolol-containing drug products.<sup>[1][2]</sup> Due to the classification of many nitrosamines as "cohorts of concern" under ICH M7 guidelines for mutagenic impurities, rigorous analytical testing is required to ensure patient safety.<sup>[1][3]</sup> Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established acceptable intake (AI) limits for nitrosamine

impurities, necessitating highly sensitive and specific analytical methods for their control.[4][5][6]

The propranolol molecule contains a secondary amine which can react with nitrosating agents, such as nitrite under acidic conditions, to form **N-Nitrosopropranolol**. [4][7] This document details validated liquid chromatography-mass spectrometry (LC-MS) based methods for the accurate quantification of **N-Nitrosopropranolol** at trace levels in both active pharmaceutical ingredients (API) and finished drug products.

## Quantitative Data Summary

The following table summarizes the quantitative performance data from various validated analytical methods for the determination of **N-Nitrosopropranolol**.

Parameter	Method 1 (LC-HRMS - FDA) [7]	Method 2 (LC-MS/MS - Agilent)[1]	Method 3 (LC-MS/MS - SCIEX/Phenomenex)[3][8]	Method 4 (LC-MS/MS - Shimadzu)[9]
Limit of Detection (LOD)	0.015 ppm	Not explicitly stated, but LLOQ is 25 pg/mL	0.005 ng/mL	Based on S/N ratio
Limit of Quantification (LOQ)	0.05 ppm	25 pg/mL	0.010 ng/mL	Based on S/N ratio
Linearity Range	0.05 - 25.0 ppm	Not explicitly stated	0.01 - 10.00 ng/mL	10.0 - 4000.0 ppb
Recovery	80 – 120% for QC Standard	Not explicitly stated	85% - 111% in various matrices	119% in placebo
Precision (%RSD)	≤ 10% for working standard (n=6)	Not explicitly stated	≤ 6.74% at LLOQ	Not explicitly stated

## Experimental Protocols

## Protocol 1: LC-HRMS Method for N-Nitrosopropranolol in Propranolol Hydrochloride Oral Solution (Adapted from FDA)[7]

Objective: To detect and quantify **N-Nitrosopropranolol** impurity in propranolol hydrochloride oral solution.

Principle: The **N-Nitrosopropranolol** impurity is separated from the propranolol API using reverse-phase chromatography and detected by a high-resolution accurate-mass (HRAM) mass spectrometer. Quantification is achieved by comparing the peak area of the protonated impurity ion in the sample to an external standard calibration curve.[7]

Materials:

- N-Nitroso-Propranolol Reference Standard
- Methanol, LC/MS grade
- Water, LC/MS grade or equivalent
- Formic Acid, LC/MS grade
- Propranolol hydrochloride oral solution sample

Standard Preparation:

- Stock Standard (100 µg/mL): Accurately weigh  $10 \pm 3$  mg of N-Nitroso-Propranolol reference standard and transfer it into a 100 mL volumetric flask. Dilute to volume with methanol and mix until dissolved.[7]
- Intermediate Stock Standard A: Transfer a suitable aliquot of the stock standard into a volumetric flask and dilute with diluent (typically a mixture of mobile phases).
- Intermediate Stock Standard B: Further dilute Intermediate Stock Standard A to a lower concentration with diluent.

- Working Standard: Prepare fresh daily by diluting an intermediate stock standard to the desired concentration range (e.g., 0.05 - 25.0 ppm).[7]

#### Sample Preparation:

- Dilute the propranolol hydrochloride oral solution with water to achieve a target analytical concentration of 2 mg/mL of propranolol.[7]
- Mix thoroughly using a vortex mixer.
- Transfer the sample solution into an HPLC vial for LC/MS analysis.[7]

#### Chromatographic and Mass Spectrometric Conditions:

- LC System: UHPLC system
- Column: A suitable reverse-phase column (e.g., C18, Biphenyl).
- Mobile Phase A: Water with formic acid (e.g., 0.1%).
- Mobile Phase B: Acetonitrile or Methanol with formic acid (e.g., 0.1%).
- Gradient: A suitable gradient to separate **N-Nitrosopropranolol** from propranolol and other matrix components.
- Flow Rate: As per column specifications (e.g., 0.4 mL/min).
- Column Temperature: 40 °C.[3]
- Injection Volume: As appropriate for the system (e.g., 5 µL).
- Mass Spectrometer: High-Resolution Mass Spectrometer (e.g., Q-Exactive Orbitrap).
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Data Acquisition: Monitor the accurate m/z value of the protonated **N-Nitrosopropranolol** ion (C<sub>16</sub>H<sub>21</sub>N<sub>2</sub>O<sub>3</sub><sup>+</sup>, Exact Mass: 289.1547).[7] A fragment ion of m/z 72.0813 may also be used for quantification.[7]

#### System Suitability:

- Inject a blank (diluent) at the beginning of the sequence.
- Inject the working standard solution six consecutive times. The %RSD of the peak areas should not be more than 10%.[\[7\]](#)
- Inject a Quality Control (QC) standard before and periodically throughout the sample sequence. The recovery of the QC standard should be between 80 – 120%.[\[7\]](#)

Data Analysis: Quantify **N-Nitrosopropranolol** by comparing the peak area from the extracted ion chromatogram (with a mass tolerance of  $\pm 15$  ppm) of the sample to the calibration curve generated from the working standards.[\[7\]](#)

## Protocol 2: LC-MS/MS Method for N-Nitroso Propranolol in Propranolol API and Tablets (Adapted from Agilent and SCIEX)[\[1\]](#)[\[3\]](#)

Objective: To achieve highly sensitive quantification of N-Nitroso Propranolol in both Propranolol API and tablet formulations.

Principle: This method utilizes the high selectivity and sensitivity of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode to detect and quantify N-Nitroso Propranolol.[\[1\]](#)[\[3\]](#)

#### Materials:

- N-Nitroso Propranolol impurity standard
- Propranolol API or tablets
- Methanol, LC/MS grade
- Acetonitrile, LC/MS grade
- Water, LC/MS grade

- Ammonium formate
- Formic acid

#### Standard Preparation:

- Stock Solution (e.g., 1 mg/mL): Prepare a stock solution of N-Nitroso Propranolol in methanol.[3]
- Working Standards: Prepare a series of calibration standards by serially diluting the stock solution with a suitable diluent (e.g., 80:20 acetonitrile/water) to cover the desired concentration range (e.g., 0.005 to 10 ng/mL).[3]

#### Sample Preparation (API):

- Accurately weigh 25 mg of the Propranolol API into a 15 mL centrifuge tube.[1]
- Add 5 mL of sample diluent.[1]
- Vortex the solution for one minute, followed by 15 minutes of sonication to ensure complete dissolution.[1]
- Transfer the solution to an HPLC vial for analysis.[1]

#### Sample Preparation (Tablets):

- Crush a sufficient number of tablets to obtain at least three times the target API weight.[1]
- Accurately weigh the equivalent of 25 mg of API into a 15 mL centrifuge tube.[1]
- Add 5 mL of diluent.[1]
- Vortex for one minute, followed by 40 minutes of shaking.[1]
- Centrifuge the sample at 4,500 rpm for 15 minutes.[1]
- Filter the supernatant through a 0.22  $\mu\text{m}$  PVDF membrane into an HPLC sample vial.[1]

#### Chromatographic and Mass Spectrometric Conditions:

- LC System: UHPLC system (e.g., Agilent 1290 Infinity II, SCIEX ExionLC).[1][3]
- Column: Phenomenex Kinetex Biphenyl (e.g., 3.0 x 150 mm, 2.6 μm) or Agilent InfinityLab Poroshell 120 HILIC-Z.[1][3]
- Mobile Phase A: 1mM ammonium formate with 0.1% formic acid in water.[3]
- Mobile Phase B: 0.1% formic acid in acetonitrile.[3]
- Gradient: A suitable gradient to achieve separation. For example:

Time (min)	%B
<b>0.0</b>	<b>35</b>
2.0	35
6.0	75
8.0	75
8.1	95
10.0	95
10.1	35
14.0	35

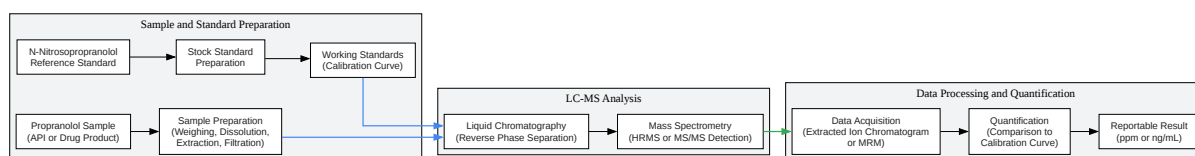
(Adapted from SCIEX)[3]

- Flow Rate: 0.4 mL/min.[3]
- Column Temperature: 40°C.[3]
- Mass Spectrometer: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6470, SCIEX QTRAP 6500+).[1][3]
- Ionization Mode: Positive Electrospray Ionization (ESI+).[3]
- MRM Transitions:

- Quantifier: 289.1 -> 259.1
- Qualifier: 289.1 -> 72.1[3]

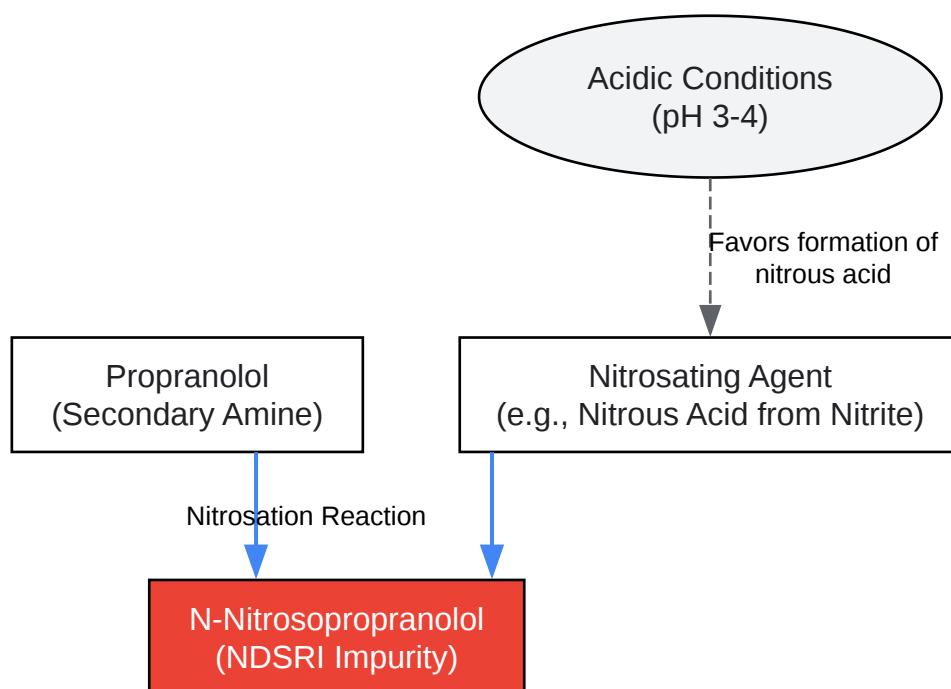
Data Analysis: Quantify N-Nitroso Propranolol using the peak area of the quantifier MRM transition and confirm its identity with the qualifier transition. The ion ratio between the quantifier and qualifier in the sample should be within a specified tolerance (e.g.,  $\pm 30\%$ ) of the average ratio from the calibration standards.[3]

## Visualizations



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Caption: Experimental workflow for **N-Nitrosopropranolol** impurity testing.



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Caption: Formation pathway of **N-Nitrosopropranolol**.

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